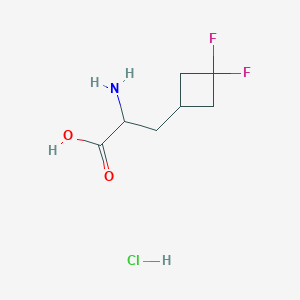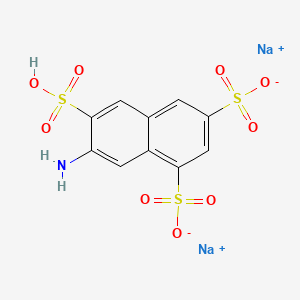
2-氨基-3-(3,3-二氟环丁基)丙酸;盐酸盐
描述
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride” is 179.16 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学研究应用
增强 NMR 灵敏度和探测构象偏好
(Tressler & Zondlo, 2014) 合成了全氟叔丁基羟脯氨酸变体,当其掺入肽中时,显示出可通过灵敏的 19F NMR 检测观察到的不同构象偏好。这表明 2-氨基-3-(3,3-二氟环丁基)丙酸;盐酸盐由于其氟化结构,在药物化学和探针设计中具有潜在应用。
用于固态 19F NMR 的新型芳香氨基酸
(Tkachenko 等人,2014) 设计了一种单氟取代的芳香氨基酸,使其作为固态 19F NMR 中膜结合肽的标签。这意味着可以合成类似的氟化氨基酸(如 2-氨基-3-(3,3-二氟环丁基)丙酸;盐酸盐)用于特定的 NMR 应用,从而增强对复杂环境中肽构象的研究。
氨基酸分解和酶抑制的研究
(Liu 等人,2015) 研究了一种密切相关化合物 1-氨基-2,2-二氟环丙烷-1-羧酸的分解及其作为 ACC 脱氨酶抑制剂的作用。这突出了 2-氨基-3-(3,3-二氟环丁基)丙酸;盐酸盐在专注于酶抑制和氟化氨基酸稳定性的生化研究中的潜力。
增强反渗透过程中的膜通量
(Kulkarni 等人,1996) 使用质子酸探索了薄膜复合反渗透膜的亲水化,这导致通量显着增强,而离子截留能力没有损失。虽然与 2-氨基-3-(3,3-二氟环丁基)丙酸;盐酸盐没有直接关系,但这项研究表明氟化化合物在改性膜表面以改善水处理技术方面具有实用性。
探测药物化合物中的多态性
(Vogt 等人,2013) 表征了氟化药物化合物的多晶型,证明了密切相关的结构带来的复杂的分析挑战。这表明涉及 2-氨基-3-(3,3-二氟环丁基)丙酸;盐酸盐的研究可以深入了解氟化化合物的多态性,这与药物开发和制造有关。
安全和危害
The safety information for a similar compound, “2-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid”, includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWSKDFATZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride | |
CAS RN |
681128-42-7 | |
| Record name | Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681128-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)

![N1-(2-chlorophenyl)-2-{2-[(2-nitrophenyl)thio]acetyl}hydrazine-1-carbothioamide](/img/structure/B1659721.png)
![1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]thiourea](/img/structure/B1659722.png)





![Benzoic acid, 4-methoxy-3-[(phenylamino)sulfonyl]-](/img/structure/B1659732.png)



![Butanoic acid, 4-[(4-acetylphenyl)azo]phenyl ester](/img/structure/B1659736.png)